(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component in the synthesis . Imidazole is also known as 1, 3-diazole and it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the formation of new bonds and the breaking of existing ones. The exact details of these reactions would depend on the specific synthetic route used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole, a key component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of various heterocyclic compounds, including derivatives similar to the requested compound, has been extensively studied for their potential biological activities. For instance, a study focused on the synthesis of new derivatives involving 1H-pyrazole-4-carbonitriles, 1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and triazolo[1,5-a]pyridine derivatives. These compounds were evaluated for their antioxidant and antimicrobial activities, demonstrating significant results against specific bacterial strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The study highlights the importance of structural modifications in enhancing biological activities, providing insight into the potential uses of similar compounds in medicinal chemistry (Bassyouni et al., 2012).
Chemical Synthesis and Characterization
Another aspect of research involves the novel synthesis techniques for heterocyclic compounds. A notable example includes the facile synthesis of thieno[2,3-b]-thiophene derivatives, demonstrating a versatile approach to incorporating heterocyclic motifs into complex molecules. Such methodologies are critical for the development of new materials with potential applications in organic electronics and pharmaceuticals (Mabkhot et al., 2010).
Crystal Structure and Molecular Interaction Studies
The crystal structure analysis of related compounds offers valuable insights into their chemical behavior and potential interactions. For example, the synthesis and structural characterization of ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate reveal specific dihedral angles and intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Ge et al., 2011).
Optical and Electrical Properties
The diversity-oriented synthesis of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry illustrates the potential of heterocyclic compounds in materials science. These compounds provide a pathway to rapidly access a variety of structurally diverse non-natural compounds, which could be screened against a broad range of biological targets or used in the development of new materials with unique optical and electrical properties (Zaware et al., 2011).
Future Directions
The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
offers potential applications in various fields due to its unique structure and properties. It is an exciting compound for further exploration and experimentation. Future research could focus on exploring its potential applications in various fields, including drug development .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, leading to the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that the compound could have various effects at the molecular and cellular level .
properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-ethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-2-20-13(7-8-16-20)14(21)19-10-9-18-12-6-4-3-5-11(12)17-15(18)19/h3-8H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKAUEJCKZPCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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